REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][NH:8]C=O)=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+].[CH2:20](OCC)C>>[CH3:20][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[CH2:6][CH2:7][NH2:8] |f:1.2.3.4.5.6,8.9|
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Name
|
|
Quantity
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62 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CCNC=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
After vigorous stirring for 0.5 hours the suspension
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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After 2 hours at reflux temperature the mixture
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
the following were added
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
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CUSTOM
|
Details
|
the filtrate evaporated
|
Type
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DISSOLUTION
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Details
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The liquid residue (58 g) was dissolved in ethanol (60 ml)
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Type
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ADDITION
|
Details
|
ethanolic hydrogen chloride (~5M, 90 ml) added
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Type
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TEMPERATURE
|
Details
|
After cooling the white crystals of methyl thiophene-3-ethylamine hydrochloride (m.p. 149°)
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Type
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FILTRATION
|
Details
|
were filtered
|
Type
|
EXTRACTION
|
Details
|
The hydrochloride salt was converted to the free base by extraction between dichloromethane and aqueous ammonia
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |